[5-(But-3-yn-1-yl)furan-2-yl]methanol
Description
[5-(But-3-yn-1-yl)furan-2-yl]methanol is a furan-derived compound featuring a hydroxymethyl group at the 2-position of the furan ring and a but-3-yn-1-yl substituent at the 5-position. The alkyne moiety (C≡C) in the but-3-yn-1-yl group confers unique reactivity, enabling applications in click chemistry, polymer synthesis, and as a synthetic intermediate in organic transformations .
Properties
CAS No. |
61201-88-5 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(5-but-3-ynylfuran-2-yl)methanol |
InChI |
InChI=1S/C9H10O2/c1-2-3-4-8-5-6-9(7-10)11-8/h1,5-6,10H,3-4,7H2 |
InChI Key |
COBYLHJUQZYACV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1=CC=C(O1)CO |
Origin of Product |
United States |
Preparation Methods
Bromination of Furan-2-ylmethanol
Furan-2-ylmethanol undergoes electrophilic bromination at position 5 using $$ \text{N}$$-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The reaction exploits the directing effect of the hydroxymethyl group, yielding 5-bromofuran-2-ylmethanol with >80% regioselectivity.
$$
\text{Furan-2-ylmethanol} + \text{NBS} \xrightarrow{\text{DMF, 0°C}} \text{5-Bromofuran-2-ylmethanol} \quad
$$
Sonogashira Coupling with But-3-yn-1-ol
The brominated intermediate reacts with but-3-yn-1-ol under Sonogashira conditions:
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) ($$ \text{Pd(PPh}3\text{)}4 $$, 5 mol%)
- Co-catalyst : Copper(I) iodide ($$ \text{CuI} $$, 10 mol%)
- Base : Triethylamine ($$ \text{Et}_3\text{N} $$) in tetrahydrofuran (THF).
To prevent side reactions, the hydroxyl group of but-3-yn-1-ol is protected as a tert-butyldimethylsilyl (TBDMS) ether prior to coupling. Post-coupling, deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound:
$$
\text{5-Bromofuran-2-ylmethanol} + \text{HC≡C-CH}2\text{CH}2\text{OTBDMS} \xrightarrow{\text{Pd/Cu, THF}} \text{[5-(But-3-yn-1-yl)furan-2-yl]methanol} \quad
$$
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 60°C | 78 |
| Reaction Time | 12 h | 78 |
| Solvent | THF | 78 |
Alternative Synthetic Routes
Cyclization of 1,4-Diketones
The Paal-Knorr synthesis forms furans via acid-catalyzed cyclization of 1,4-diketones. A tailored diketone precursor, 5-(propioloyloxy)pentane-2,4-dione, undergoes cyclization in acetic acid to generate the furan ring with inherent alkyne and hydroxymethyl groups. However, this method suffers from moderate yields (45–60%) due to competing side reactions.
Multicomponent Reactions (MCRs)
Arylglyoxals, acetylacetone, and propargyl alcohol react in a one-pot, catalyst-free system to form polysubstituted furans. While efficient for dialkyl furans, introducing hydroxymethyl groups requires post-synthetic reduction of ester intermediates:
$$
\text{Arylglyoxal} + \text{Acetylacetone} + \text{Propargyl Alcohol} \xrightarrow{\text{Et}3\text{N, acetone}} \text{Ester Intermediate} \xrightarrow{\text{LiAlH}4} \text{[5-(But-3-yn-1-yl)furan-2-yl]methanol} \quad
$$
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Sonogashira Coupling | 78 | 95 |
| Paal-Knorr Cyclization | 55 | 85 |
| MCR + Reduction | 65 | 90 |
Functional Group Transformations
Reduction of Nitriles or Esters
Ethyl 5-(but-3-yn-1-yl)furan-2-carboxylate is reduced using lithium aluminum hydride ($$ \text{LiAlH}_4 $$) to yield the hydroxymethyl derivative. This approach is limited by the availability of the ester precursor.
Oxidative Dearomatization
β-Nitroenones derived from furans undergo oxidative dearomatization with $$ \text{CuBr}_2 $$, followed by cyclization to reintroduce the alkyne group. This method is experimentally demanding but offers high diastereoselectivity ($$ >93:7 $$).
Experimental Considerations
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential for isolating the product.
- Characterization : $$ ^1\text{H} $$-NMR confirms the hydroxymethyl signal at $$ \delta $$ 4.50 ppm (singlet) and alkyne protons at $$ \delta $$ 1.90–2.10 ppm.
- Stability : The compound is stable under inert atmospheres but prone to oxidation if exposed to air.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(But-3-yn-1-yl)furan-2-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane or alkene. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: Pd/C, hydrogen gas
Substitution: Bromine, nitric acid
Major Products:
Oxidation: Furan-2-carbaldehyde, furan-2-carboxylic acid
Reduction: Saturated or unsaturated hydrocarbons
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [5-(But-3-yn-1-yl)furan-2-yl]methanol serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used to design probes for studying biological processes due to its ability to undergo bioorthogonal reactions.
Medicine:
Drug Development: Its unique structure makes it a candidate for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability.
Mechanism of Action
The mechanism of action of [5-(But-3-yn-1-yl)furan-2-yl]methanol depends on its application. In drug development, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan ring and alkyne group can participate in various interactions, including hydrogen bonding, π-π stacking, and covalent bonding, which contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Reactivity and Functional Groups: The alkyne group in [5-(But-3-yn-1-yl)furan-2-yl]methanol enables click chemistry (e.g., azide-alkyne cycloaddition), distinguishing it from HMF-derived acetals (e.g., DFM) or aryl-substituted analogs (e.g., chlorophenyl derivative) . DFM and HMF derivatives prioritize acetal/ether formation for biofuel stability, whereas amino-substituted analogs (e.g., {5-[(butylamino)methyl]furan-2-yl}methanol) are tailored for pharmacological interactions .
Synthetic Accessibility: HMF is synthesized via biomass dehydration, while [5-(But-3-yn-1-yl)furan-2-yl]methanol likely requires metal-catalyzed cross-coupling (e.g., Pd-mediated Sonogashira) for alkyne introduction . DFM is produced via acid-catalyzed acetalization, avoiding the need for transition-metal catalysts .
Applications :
- HMF and DFM : Dominant in sustainable chemistry (e.g., biofuel additives) due to renewable sourcing .
- Alkyne- and aryl-substituted derivatives : Niche roles in materials science (alkynes for polymers) or pharmaceuticals (chlorophenyl group for drug candidates) .
DFM’s cyclic acetal improves thermal stability, critical for fuel applications .
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